Edrophonium - 312-48-1

Edrophonium

Catalog Number: EVT-267170
CAS Number: 312-48-1
Molecular Formula: C10H16NO+
Molecular Weight: 166.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Edrophonium is a quaternary ammonium ion that is N-ethyl-N,N-dimethylanilinium in which one of the meta positions is substituted by a hydroxy group. It is a reversible inhibitor of cholinesterase, with a rapid onset (30-60 seconds after injection) but a short duration of action (5-15 minutes). The chloride salt is used in myasthenia gravis both diagnostically and to distinguish between under- or over-treatment with other anticholinesterases. It has also been used for the reversal of neuromuscular blockade in anaesthesia, and for the management of poisoning due to tetrodotoxin, a neuromuscular blocking toxin found in puffer fish and other marine animals. It has a role as an EC 3.1.1.8 (cholinesterase) inhibitor, a diagnostic agent and an antidote. It is a quaternary ammonium ion and a member of phenols.
A rapid-onset, short-acting cholinesterase inhibitor used in cardiac arrhythmias and in the diagnosis of myasthenia gravis. It has also been used as an antidote to curare principles.
Edrophonium is a Cholinesterase Inhibitor. The mechanism of action of edrophonium is as a Cholinesterase Inhibitor.
Source and Classification

Edrophonium is classified as a small molecule and is categorized under cholinesterase inhibitors. It is commonly used to diagnose myasthenia gravis, a neuromuscular disorder characterized by weakness in the skeletal muscles. The drug is marketed under various brand names, including Tensilon and Enlon. Its chemical formula is C10H16NO+C_{10}H_{16}NO^+ with a molar mass of approximately 166.24 g/mol .

Synthesis Analysis

The synthesis of edrophonium involves a two-step process:

  1. Formation of Ethyl(3-hydroxyphenyl)dimethylammonium Bromide: This is achieved by reacting 3-dimethylaminophenol with ethyl bromide.
  2. Chlorination: The bromide is then converted to the chloride form by treating it with silver chloride, yielding edrophonium chloride .

This synthetic pathway highlights the importance of both organic chemistry techniques and the use of specific reagents to achieve the desired compound.

Molecular Structure Analysis

Edrophonium consists of a phenolic structure with a dimethylamino group and an ethyl group attached to the nitrogen atom. The molecular structure can be represented in various formats such as SMILES and InChI:

  • SMILES: C(C)(C)N(C)C1=CC=C(C=C1)O
  • InChI: InChI=1S/C10H16NO/c1-11(2)10-5-3-4-9(12)6-7-10/h3-4,6-7,12H,5,8H2,1-2H3 .

The presence of the hydroxyl group contributes to its solubility in water and its ability to interact with biological systems.

Chemical Reactions Analysis

Edrophonium primarily acts through competitive inhibition of acetylcholinesterase at the neuromuscular junction. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The key reactions include:

  • Inhibition Reaction:
    Acetylcholine+AcetylcholinesteraseEdrophoniumInhibition\text{Acetylcholine}+\text{Acetylcholinesterase}\xrightarrow{\text{Edrophonium}}\text{Inhibition}

The drug's effectiveness can be quantified using parameters such as KiK_i values for enzyme inhibition, which have been reported at approximately 0.2 μM in various biological systems .

Mechanism of Action

Edrophonium's mechanism involves binding to the active site of acetylcholinesterase, thereby preventing it from hydrolyzing acetylcholine. This results in an accumulation of acetylcholine at the neuromuscular junction, enhancing muscle contraction:

  1. Competitive Binding: Edrophonium competes with acetylcholine for binding sites on acetylcholinesterase.
  2. Increased Acetylcholine Levels: The prolonged presence of acetylcholine leads to enhanced stimulation of nicotinic receptors on muscle cells.

This mechanism is particularly beneficial in conditions like myasthenia gravis, where receptor availability is compromised due to autoimmune processes .

Physical and Chemical Properties Analysis

Edrophonium exhibits several notable physical and chemical properties:

  • Appearance: White crystalline powder
  • Solubility: Soluble in water
  • Melting Point: Approximately 135 °C
  • pH Range: Typically around neutral (pH 6-7)
  • Half-life: Distribution half-life ranges from 7 to 12 minutes; elimination half-life varies from 33 to 110 minutes .

These properties facilitate its use in clinical settings where rapid action is required.

Applications

Edrophonium has several important applications in medicine:

  1. Diagnosis of Myasthenia Gravis: Used in the Tensilon test to differentiate between myasthenic crisis and cholinergic crisis.
  2. Reversal of Neuromuscular Blockade: Administered post-surgery to reverse effects from muscle relaxants.
  3. Research Tool: Utilized in studies exploring neurotransmission and muscle physiology due to its specific action on acetylcholinesterase .
Mechanistic Basis of Acetylcholinesterase Inhibition

Competitive Binding Dynamics at the Anionic and Esteratic Sites

Edrophonium exerts its pharmacological effects through specific molecular interactions within the catalytic gorge of acetylcholinesterase (AChE). The enzyme's active site comprises two functionally distinct subsites: the anionic subsite (choline-binding pocket) and the esteratic subsite (catalytic triad). Edrophonium primarily binds to the anionic subsite through electrostatic interactions and cation-π bonding between its quaternary ammonium group and conserved aromatic residues (tryptophan-84) lining the gorge [4] [7]. Unlike acetylcholine, which extends to the esteratic subsite for hydrolysis, edrophonium's compact structure prevents engagement with the catalytic serine-200 residue [2] [4]. This binding mode results in steric occlusion of the catalytic gorge, competitively inhibiting acetylcholine's access to the enzyme's active site without undergoing covalent modification [4] [9].

The molecular architecture of AChE facilitates extraordinary catalytic efficiency, hydrolyzing approximately 25,000 acetylcholine molecules per second [7]. Edrophonium's binding affinity is characterized by a dissociation constant (Ki) in the micromolar range, significantly lower than acetylcholine's millimolar Km, enabling effective displacement of the natural substrate [4]. X-ray crystallographic studies reveal that edrophonium binding induces conformational stabilization of the gorge architecture but does not significantly alter the spatial orientation of the catalytic triad residues (serine-200, histidine-440, glutamate-327) [7] [9]. This competitive yet non-covalent mechanism distinguishes edrophonium from carbamate-based inhibitors that form transient covalent bonds at the esteratic subsite.

Table 1: Molecular Binding Parameters of Edrophonium at AChE Active Site

Binding SiteInteraction TypeKey ResiduesAffinity (Kd/Ki)Structural Consequence
Anionic subsiteElectrostatic/cation-πTrp-84, Tyr-130~20-100 μMSteric occlusion of gorge
Peripheral siteNegligible bindingAsp-72, Tyr-121>1 mMNo allosteric modulation
Esteratic siteNo direct interactionSer-200, His-440N/ACatalytic triad unaffected

Reversibility and Short-Term Enzymatic Interaction Profiles

The hallmark of edrophonium's pharmacodynamics is its transient inhibition profile, characterized by rapid onset (30-60 seconds) and short duration of action (typically 10-30 minutes) [5] [10]. This temporal pattern stems from two fundamental properties: reversible binding kinetics and minimal enzymatic metabolism. Unlike carbamate inhibitors that form carbamylated enzyme intermediates, edrophonium associates with AChE through readily reversible ionic and hydrogen bonds that rapidly dissociate according to mass action principles [4] [6]. The inhibitor-enzyme complex exhibits a residence time of approximately 2-5 minutes, after which spontaneous dissociation restores full catalytic activity [4].

Pharmacokinetic parameters significantly contribute to the drug's transient effects. Edrophonium undergoes minimal hepatic metabolism and is primarily eliminated unchanged via renal excretion, with approximately 67% of the administered dose appearing in urine [5] [10]. The compound's quaternary ammonium structure confers high water solubility and limited plasma protein binding, facilitating rapid distribution and clearance. Elimination half-life ranges from 33-110 minutes across different age groups, with significantly reduced clearance in renal impairment [5]. The volume of distribution (1.6±0.4 L/kg in adults) reflects extensive tissue distribution despite its polar nature, potentially due to storage in hepatic and renal tissues [5].

The kinetic profile of enzyme recovery follows first-order kinetics, with the enzymatic activity restoration rate directly proportional to the concentration of the inhibited complex. This contrasts with carbamate inhibitors where recovery depends on the hydrolysis rate of the carbamyl-enzyme bond (decarbamylation), a significantly slower process [4] [6]. Consequently, edrophonium's inhibition can be overcome by increasing acetylcholine concentrations at the synapse, as the neurotransmitter effectively competes for the anionic site when edrophonium concentrations decline [4] [7].

Table 2: Kinetic and Pharmacokinetic Profile of Edrophonium Inhibition

ParameterEdrophonium ValueCarbamate InhibitorsFunctional Implication
Onset of inhibition30-60 seconds2-10 minutesRapid diagnostic utility
Duration of action10-30 minutes1-4 hoursTransient effects
Enzyme-inhibitor complex half-life2-5 minutes15-30 minutesSpontaneous reversibility
Plasma clearance6.8 mL/kg/min (adults)8-12 mL/kg/minRenal-dependent elimination
Renal excretion~67% unchanged<50% unchangedDose adjustment in renal impairment
Recovery mechanismMass action dissociationDecarbamylationAcetylcholine competition possible

Allosteric Modulation vs. Active Site Occupation: Comparative Analysis with Pyridostigmine/Neostigmine

Edrophonium's mechanism fundamentally differs from carbamate-based AChE inhibitors through its exclusive active site occupation without allosteric effects or covalent modification. Structurally, edrophonium contains a single quaternary ammonium group linked to a phenolic ring, enabling deep penetration into the catalytic gorge but lacking the carbamoyl moiety necessary for esteratic site bonding [4] [7]. In contrast, neostigmine and pyridostigmine possess a dimethylcarbamate ester that undergoes nucleophilic attack by serine-200, forming a transient carbamylated enzyme with half-lives of 15-30 minutes for hydrolysis [2] [4].

Allosteric modulation represents another critical distinction. AChE contains peripheral anionic sites (PAS) distinct from the catalytic gorge, which regulate substrate traffic and induce substrate inhibition at high acetylcholine concentrations [7]. Compounds like propidium and fasciculin bind PAS, inducing conformational changes that non-competitively inhibit catalysis [2] [4]. Edrophonium demonstrates negligible affinity for PAS, confining its action to competitive inhibition within the gorge [4] [7]. Conversely, neostigmine exhibits weak PAS interactions, while physostigmine (a tertiary amine carbamate) demonstrates significant PAS binding that contributes to its complex inhibition kinetics [4] [7].

The clinical implications of these mechanistic differences are substantial. Edrophonium's rapid equilibration allows quick assessment of cholinergic function in diagnostic applications without prolonged enzyme inactivation. Its mechanism produces minimal impact on plasma cholinesterase (butyrylcholinesterase) activity, whereas neostigmine and pyridostigmine cause marked and prolonged inhibition of this off-target enzyme [4]. Furthermore, the lack of covalent modification eliminates the risk of "aging"—a phenomenon observed with organophosphates where dealkylation creates a permanently inhibited enzyme resistant to reactivation [6] [7].

Table 3: Comparative Mechanisms of Reversible AChE Inhibitors

CharacteristicEdrophoniumNeostigmine/PyridostigmineClinical Significance
Chemical classQuaternary alcoholQuaternary carbamateStructural basis for binding differences
Anionic site bindingElectrostatic (ionic/H-bond)Electrostatic + hydrophobicSimilar competitive component
Esteratic site interactionNoneCarbamylation (covalent)Transient vs. prolonged inhibition
Peripheral site affinityNegligibleModerateAllosteric effects absent in edrophonium
Plasma cholinesterase inhibitionMinimalProlongedReduced off-target effects with edrophonium
Enzyme recovery mechanismDissociationHydrolysis (decarbamylation)Faster recovery with edrophonium
Molecular dimensionsCompact (C10 backbone)Bulky (C12-C13 with carbamate)Gorge accessibility differences

Edrophonium represents a pharmacologically distinct approach to acetylcholinesterase inhibition through its exclusive competitive action at the anionic site without esteratic site engagement or allosteric modulation. The reversible ionic binding enables rapid enzyme-inhibitor dissociation, producing the characteristic short duration of action critical for diagnostic applications. This mechanistic profile contrasts fundamentally with carbamate-based inhibitors that covalently modify the catalytic serine and exhibit complex interactions with peripheral sites. Understanding these molecular distinctions provides the basis for rational inhibitor selection in clinical and research contexts where transient versus sustained cholinesterase inhibition is desired.

Properties

CAS Number

312-48-1

Product Name

Edrophonium

IUPAC Name

ethyl-(3-hydroxyphenyl)-dimethylazanium

Molecular Formula

C10H16NO+

Molecular Weight

166.24 g/mol

InChI

InChI=1S/C10H15NO/c1-4-11(2,3)9-6-5-7-10(12)8-9/h5-8H,4H2,1-3H3/p+1

InChI Key

VWLHWLSRQJQWRG-UHFFFAOYSA-O

SMILES

CC[N+](C)(C)C1=CC(=CC=C1)O

Solubility

Appreciable as liquid hydrochloride salt
4.86e-02 g/L

Synonyms

Bromide, Edrophonium
Chloride, Edrophonium
Edrophonium
Edrophonium Bromide
Edrophonium Chloride
Edroponium
Tensilon

Canonical SMILES

CC[N+](C)(C)C1=CC(=CC=C1)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.